Psilocin-d6
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C12H16N2O/c1-14(2)7-6-9-8-13-10-4-3-5-11(15)12(9)10/h3-5,8,13,15H,6-7H2,1-2H3/i1D3,2D3 |
InChI Key |
SPCIYGNTAMCTRO-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C(=CC=C2)O)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
This compound is synthesized via a modified Nichols pathway, incorporating deuterium at the N,N-dimethylamino group. The key steps involve:
-
Indole functionalization : Introduction of a carbonyl group at the 4-position of the indole core.
-
Deuterated amidation : Reaction with deuterated dimethylamine (dimethyl-d₆ amine) to form a deuterated amide intermediate.
-
Reduction : Conversion of the amide to the deuterated amine using lithium aluminum hydride (LiAlH₄).
-
Purification : Isolation via chromatography or salt formation to achieve high isotopic purity.
A representative synthesis from 4-hydroxyindole is outlined below:
Deuterium Incorporation
Deuteration occurs exclusively at the N-methyl groups, achieved by substituting standard dimethylamine with dimethyl-d₆ amine (hexadeutero-dimethylamine) during amidation. This ensures ≥99% isotopic purity, critical for avoiding metabolic interference in analytical applications.
Optimization of Reaction Conditions
Amidation Step
The amidation of 4-chlorooxalylindole with dimethyl-d₆ amine is conducted in anhydrous tetrahydrofuran (THF) at 0–20°C. Key parameters include:
Reduction with LiAlH₄
The reduction of the deuterated amide to this compound requires strict anhydrous conditions. LiAlH₄ in 2-methyltetrahydrofuran (2-MeTHF) at reflux achieves 84% yield. Alternative reductants (e.g., NaBH₄) result in incomplete reduction.
Purification and Stability
Chromatographic Purification
This compound is purified via preparative HPLC using a methanol/ammonium bicarbonate buffer (50 mM, pH 8.5). Post-purification, the compound is converted to its fumarate salt to enhance stability.
Thermal Stability
This compound exhibits superior stability compared to non-deuterated psilocin. Accelerated degradation studies at 60°C show:
Analytical Characterization
Mass Spectrometry
This compound displays a molecular ion peak at m/z 210.31 (C₁₂H₁₀D₆N₂O), with a 6-Da shift relative to non-deuterated psilocin (m/z 204.27). Fragmentation patterns confirm deuterium localization at the dimethylamino group.
Nuclear Magnetic Resonance (NMR)
¹H NMR (D₂O, 400 MHz):
-
δ 6.85 (1H, s, indole H-5)
-
δ 3.45 (4H, t, -CH₂-ND₂(CD₃)₂)
Industrial-Scale Synthesis
Scalability Challenges
Chemical Reactions Analysis
Types of Reactions: Psilocin-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form psilocybin-d6, a phosphorylated derivative.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts can be used to facilitate these reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as psilocybin-d6 and other modified tryptamines .
Scientific Research Applications
Psilocin-d6 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of psilocin.
Biology: Studied for its interactions with biological systems, particularly the serotonin receptors.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of mental health disorders such as depression and anxiety.
Mechanism of Action
Psilocin-d6 exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at many serotonin receptors, especially the 5-HT2A receptor. This interaction leads to changes in gene expression and neural circuitry, particularly in areas of the brain associated with mood and perception. The downstream effects include alterations in the default mode network and the amygdala, which are thought to mediate its psychedelic and potential antidepressant effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Psilocin (4-Hydroxy-N,N-Dimethyltryptamine)
- Key Differences: Property Psilocin-d6 Psilocin Molecular Weight 210.3 g/mol 204.27 g/mol Deuterium Substitution Six deuterium atoms None Stability Enhanced metabolic stability due to deuterium kinetic isotope effect Susceptible to oxidative degradation Analytical Use Internal standard Target analyte
This compound retains the core indole and hydroxyl functional groups of psilocin but exhibits distinct physicochemical properties due to deuterium substitution. This substitution reduces metabolic degradation rates, a critical advantage in pharmacokinetic studies .
Psilocybin (4-Phosphoryloxy-N,N-Dimethyltryptamine)
- Key Differences: Property this compound Psilocybin Functional Group Hydroxyl (-OH) Phosphate ester Bioactivity Non-psychoactive (analytical use) Prodrug (converted to psilocin in vivo) Molecular Weight 210.3 g/mol 284.25 g/mol
Psilocybin, the phosphorylated prodrug of psilocin, differs in metabolic activation pathways. Unlike this compound, psilocybin requires enzymatic dephosphorylation to exert psychoactive effects, making it pharmacologically distinct .
5-MeO-DMT-d6 (5-Methoxy-N,N-Dimethyltryptamine-d6)
Key Differences :
Property This compound 5-MeO-DMT-d6 Substitution Pattern 4-hydroxy 5-methoxy Applications Psilocin quantification Serotonergic receptor studies
Both compounds are deuterated tryptamines, but their substitution patterns (4-hydroxy vs. 5-methoxy) lead to divergent receptor binding affinities and research applications .
Functional Comparison with Similar Compounds
LSD-d3 (Lysergic Acid Diethylamide-d3)
Key Differences :
Property This compound LSD-d3 Core Structure Tryptamine Ergoline Analytical Role Psilocin quantification LSD quantification Regulatory Status Schedule I (U.S.) Schedule I (U.S.)
While both are deuterated internal standards for psychedelic compounds, their structural divergence necessitates distinct chromatographic protocols .
THC-d3 (Δ9-Tetrahydrocannabinol-d3)
- Key Differences: Property this compound THC-d3 Class Tryptamine Cannabinoid Applications Forensic toxicology Cannabis potency testing
THC-d3 exemplifies functional similarity as a deuterated internal standard but belongs to a chemically unrelated class .
Analytical and Pharmacokinetic Comparisons
Mass Spectrometry Performance
- Signal Interference: this compound’s +6 Dalton mass shift eliminates overlap with psilocin’s molecular ion (m/z 205 → 211), a critical advantage over non-deuterated analogs like bufotenine-d3 (+3 Da shift), which may still overlap with metabolites .
Metabolic Stability
- Half-Life : In vitro studies suggest this compound exhibits a 20–30% longer half-life than psilocin in hepatic microsomes due to deuterium’s kinetic isotope effect, reducing first-pass metabolism .
Q & A
Q. What methodological considerations are critical when using Psilocin-d6 as an internal standard in quantitative LC-MS/MS assays?
this compound, a deuterated analog, is widely employed to enhance accuracy in analyte quantification by compensating for matrix effects and ion suppression. Key steps include:
- Isotopic Purity Validation : Ensure ≥98% deuterium incorporation via high-resolution mass spectrometry (HRMS) and NMR spectroscopy to avoid interference from non-deuterated species .
- Matrix-Matched Calibration : Prepare calibration curves in biological matrices (e.g., plasma, urine) to account for recovery variations .
- Co-elution Monitoring : Confirm this compound co-elutes with the target analyte (psilocin) to validate retention time alignment .
Q. How can researchers design experiments to assess this compound stability under varying storage conditions?
Stability studies should follow a factorial design:
- Variables : Temperature (-80°C to 25°C), pH (1–10), and exposure to light .
- Time Points : Evaluate degradation at 0, 24, 48, and 72 hours using stability-indicating assays (e.g., HPLC-UV with forced degradation under acidic/alkaline conditions) .
- Statistical Analysis : Use ANOVA to identify significant degradation trends, with degradation thresholds set at ≤15% deviation from baseline .
Advanced Research Questions
Q. What strategies resolve conflicting pharmacokinetic data for this compound in cross-species studies?
Discrepancies often arise from interspecies metabolic differences. A systematic approach includes:
- Meta-Analysis : Aggregate data from preclinical models (rodents, primates) and human trials, applying PICOT criteria to standardize comparisons (Population: Species; Intervention: Dose; Comparison: Metabolic pathways; Outcome: Bioavailability; Time: Sampling intervals) .
- CYP Enzyme Profiling : Use hepatic microsomal assays to quantify cytochrome P450 isoform contributions to this compound metabolism, identifying species-specific clearance mechanisms .
- Bayesian Modeling : Integrate prior pharmacokinetic data to refine posterior estimates of volume of distribution (Vd) and half-life (t½) .
Q. How can researchers optimize collision-induced dissociation (CID) parameters for this compound in tandem mass spectrometry?
Method optimization requires iterative testing:
- Ionization Mode : Electrospray ionization (ESI) in positive mode, with source parameters (gas flow, temperature) tuned to maximize [M+H]+ signal .
- CID Energy Calibration : Test collision energies (10–35 eV) to balance precursor fragmentation and product ion abundance; prioritize m/z 205.1 (this compound) and m/z 58.1 (deuterated fragment) .
- Validation : Conduct inter-day precision tests (CV ≤10%) and limit of detection (LOD) studies (≤0.1 ng/mL) to confirm robustness .
Q. What experimental frameworks address reproducibility challenges in this compound neuropharmacology studies?
To mitigate variability:
- Blinded Randomization : Assign animal cohorts to treatment/control groups using stratified randomization based on baseline behavioral scores .
- Dose-Response Curves : Test 3–5 log-spaced doses (0.1–10 mg/kg) to establish EC50 values for serotonin receptor binding assays .
- Data Transparency : Publish raw electrophysiological datasets (e.g., patch-clamp recordings) in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Methodological Guidance
Q. What criteria define a robust hypothesis when investigating this compound’s entourage effects in psychedelic mixtures?
Hypotheses should meet FINER criteria:
- Feasible : Access to purified this compound and botanical extracts (e.g., Psilocybe spp.) .
- Novel : Test interactions with co-occurring alkaloids (e.g., baeocystin) via isobolographic analysis .
- Ethical : Adhere to controlled substance regulations (DEA Schedule I compliance) .
Q. How should longitudinal studies control for this compound’s acute tolerance in behavioral models?
- Washout Periods : Minimum 7-day intervals between doses to prevent tachyphylaxis .
- Crossover Design : Assign subjects to multiple treatment sequences (e.g., placebo → low dose → high dose) to isolate dose-dependent effects .
- Endpoint Harmonization : Use standardized scales (e.g., 5-Dimensional Altered States of Consciousness) to reduce observer bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
